REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:13][C:12]([CH3:19])([C:14]([O:16]CC)=[O:15])[O:11][N:10]=2)[CH:5]=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+].C(OCC)(=O)C>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH2:13][C:12]([CH3:19])([C:14]([OH:16])=[O:15])[O:11][N:10]=2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|
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Name
|
ethyl 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C1=NOC(C1)(C(=O)OCC)C
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
24.82 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 1 h of stirring at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
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Type
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ADDITION
|
Details
|
100 ml of water were added
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Type
|
ADDITION
|
Details
|
the aqueous phase was adjusted to pH 2 by addition of 2N HCl
|
Type
|
CUSTOM
|
Details
|
The product formed
|
Type
|
CUSTOM
|
Details
|
drying the organic phase
|
Type
|
FILTRATION
|
Details
|
over Na2SO4, filtration and concentration
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)C1=NOC(C1)(C(=O)O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |